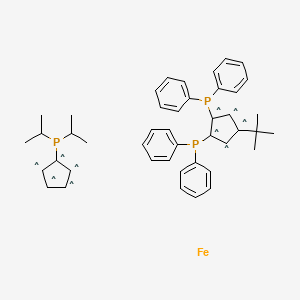

![molecular formula C14H11BrN2 B6319572 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 726155-36-8](/img/structure/B6319572.png)

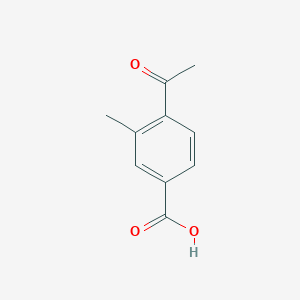

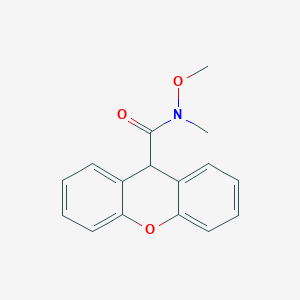

2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ionic Liquid Promoted Synthesis : Research by Shaabani et al. (2006) demonstrates the synthesis of 3-aminoimidazo[1,2-a]pyridines using ionic liquid, highlighting a method that simplifies the reaction workup and allows for the reuse of the ionic liquid. This approach could potentially be applied to synthesize derivatives of 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine, offering a sustainable and efficient synthetic pathway Shaabani, A., Soleimani, E., & Maleki, A. (2006).

Fluorescent Properties : Velázquez-Olvera et al. (2012) investigated the fluorescent properties of imidazo[1,2-a]pyridine derivatives, finding that substituents on the heterocycle and phenyl rings can significantly impact luminescence. This suggests that derivatives like this compound could be explored for applications in bioimaging or as photochemical sensors Velázquez-Olvera, S. et al. (2012).

Water-Mediated Synthesis : Mohan et al. (2013) reported on the aqueous synthesis of methylimidazo[1,2-a]pyridines, a method that does not require deliberate addition of a catalyst. This process, which also yielded imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions, could be applicable to the synthesis of this compound derivatives, offering an eco-friendly alternative to traditional synthetic routes Mohan, D. C., Rao, S. N., & Adimurthy, S. (2013).

Applications in Materials Science and Medicine

Antiviral and Anticancer Potentials : Derivatives of imidazo[1,2-a]pyridine have been evaluated for their antiviral and anticancer activities. For instance, a study by Tantawy et al. (2012) explored the synthesis of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, demonstrating significant antiviral activity. This suggests potential medicinal applications for structurally related compounds, including this compound, in the development of new therapeutic agents Tantawy, A. et al. (2012).

Novel Selenylated Imidazo[1,2-a]pyridines for Breast Cancer Chemotherapy : Almeida et al. (2018) designed selenylated imidazo[1,2-a]pyridines with promising activity against breast cancer cells, indicating the therapeutic potential of imidazo[1,2-a]pyridine derivatives in cancer treatment. The research highlights the importance of exploring new derivatives, such as this compound, for their anticancer properties Almeida, G. et al. (2018).

Mécanisme D'action

Target of Action

The primary targets of 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine are currently unknown

Mode of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which it belongs, often interact with their targets by forming hydrogen bonds and aromatic interactions .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Propriétés

IUPAC Name |

2-(3-bromophenyl)-8-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZCTBFIKVNRFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

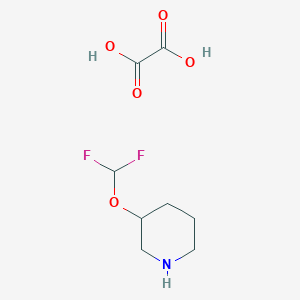

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)

![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)

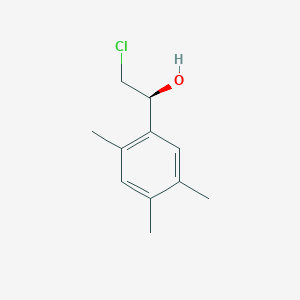

![4-[(4-chlorophenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B6319564.png)